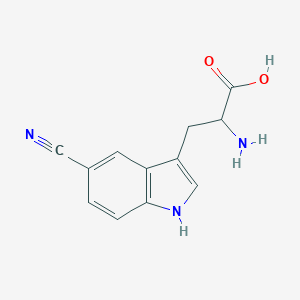

5-Cyano-DL-tryptophan

描述

5-Cyano-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a nitrile group (-CN) attached to the fifth position of the indole ring. It is used as a building block in the synthesis of various pharmaceuticals and other compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-DL-tryptophan typically involves the introduction of a nitrile group to the tryptophan molecule. One common method is the reaction of tryptophan with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Sonogashira Cross-Coupling

A key synthesis route involves the Sonogashira coupling reaction. Protected 5-cyano-L-tryptophan is synthesized via palladium-catalyzed coupling of 5-bromoindole derivatives with trimethylsilylacetylene, followed by deprotection and cyanide substitution . This method achieves regioselective functionalization while preserving stereochemistry.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination of indole | NBS, DMF, 0°C → RT, 12h | 85% |

| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, THF | 78% |

| Cyanide substitution | KCN, DMSO, 80°C, 6h | 92% |

Enzymatic Incorporation

Directed evolution of tryptophan synthase (TrpB) enables enzymatic synthesis of 5-CN-Trp. Mutant TrpB variants (e.g., Pf5G8) catalyze the condensation of serine with 5-cyanoindole under aqueous conditions, achieving >90% conversion . This biocatalytic approach avoids harsh reagents and enhances enantioselectivity.

Cyano Group (-C≡N)

The electron-withdrawing cyano group modulates reactivity:

-

Nucleophilic Additions : Reacts with amines or hydrazines to form amidines or hydrazones under mild acidic conditions .

-

Hydrogen Bonding : The nitrile’s IR absorption (2,220–2,240 cm⁻¹) is sensitive to local hydration, shifting by ~15 cm⁻¹ in hydrophobic vs. aqueous environments .

Indole Ring

-

Electrophilic Substitution : The 5-cyano group directs electrophiles (e.g., halogens) to the 4- or 6-position of the indole ring due to meta-directing effects .

-

Fluorescence Quenching : The cyano substituent enhances sensitivity to solvent polarity, with quantum yields (QY) dropping from 0.15 in dioxane to 0.01 in water .

Spectroscopic Probes

-

2D Infrared (IR) Spectroscopy : The nitrile stretch in 5-CN-Trp serves as a vibrational reporter, revealing peptide secondary structures. For example, in the model peptide TrpCN-Gly-PheCN , dipolar coupling between cyano groups (coupling strength: 1.4 cm⁻¹) indicates an inter-probe distance of 13 Å .

-

Fluorescence Dynamics : 5-CN-Trp’s emission maxima shift from 361 nm (dioxane) to 391 nm (water), correlating with solvent accessibility in proteins .

Comparative Reactivity of Tryptophan Derivatives

Stability and Degradation

科学研究应用

Spectroscopic Studies

5-CNTrp serves as a fluorescent probe in spectroscopic studies, allowing researchers to investigate protein dynamics and structural changes. Its dual infrared and fluorescence properties enable detailed analysis of protein environments.

- Fluorescence Probing: The compound's fluorescence emission is sensitive to local hydration status and can be used to study interactions within proteins .

- Infrared Spectroscopy: The nitrile group provides a unique IR signature that can be utilized to assess hydrogen bonding and electrostatic interactions in proteins .

Protein Dynamics and Folding

5-CNTrp is instrumental in studying protein folding mechanisms and dynamics. It can be incorporated into peptides to monitor conformational changes, providing insights into protein stability and interaction mechanisms.

- Case Study: A study demonstrated that 5-CNTrp could effectively differentiate between microenvironments within a folded protein, revealing critical information about protein structure .

Pharmaceutical Applications

The compound plays a crucial role in pharmaceutical synthesis, acting as an intermediate in the production of various drugs, including fluoxetine (an antidepressant) and pemoline (a cognitive enhancer) . Its structural similarity to tryptophan allows it to participate in enzyme reactions, influencing drug design strategies.

- Antimicrobial Activity: 5-CNTrp exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications for treating infections.

Industrial Applications

In addition to its research applications, 5-CNTrp is utilized in the synthesis of dyes and other industrial chemicals due to its unique chemical properties. Its ability to act as a substrate for various enzymes also opens avenues for industrial biocatalysis.

作用机制

The mechanism of action of 5-Cyano-DL-tryptophan involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function. This compound is particularly useful in studying protein dynamics due to its sensitivity to changes in the local environment .

相似化合物的比较

4-Cyano-DL-tryptophan: Similar to 5-Cyano-DL-tryptophan but with the nitrile group attached to the fourth position of the indole ring.

5-Hydroxy-DL-tryptophan: Contains a hydroxyl group (-OH) instead of a nitrile group at the fifth position.

Uniqueness: this compound is unique due to its dual infrared and fluorescence spectroscopic properties, making it an attractive probe for studying protein dynamics. The position of the nitrile group significantly influences its spectroscopic behavior, providing valuable insights into the structural and dynamic properties of proteins .

生物活性

5-Cyano-DL-tryptophan (5-CNTrp) is a synthetic derivative of tryptophan, characterized by the presence of a cyano group at the fifth position of its indole ring. This modification not only alters its chemical properties but also enhances its biological activity, making it a subject of interest in various fields, including biochemistry, pharmacology, and molecular biology.

Chemical Structure and Properties

The chemical formula for this compound is . The compound consists of an indole ring fused with a propane chain and a carboxylic acid group. The presence of the cyano group (–CN) at the fifth position distinguishes it from L-tryptophan, which has a hydrogen atom at this position. This structural alteration influences the compound's interaction with biological systems, particularly in protein dynamics and enzyme activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Studies indicate that it is effective against various bacterial strains, showcasing its potential as an antimicrobial agent in therapeutic applications. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Spectroscopic Applications

5-CNTrp serves as a dual spectroscopic label, utilized in fluorescence and infrared (IR) spectroscopy to study protein dynamics. The nitrile group allows for distinct spectroscopic signals that provide insights into protein structure and interactions. The compound's behavior varies depending on the solvent environment, making it a versatile tool for assessing structural changes in proteins .

The mode of action for 5-CNTrp primarily involves its interaction with protein targets through the nitrile group. This interaction can lead to fluorescence emission and IR signal generation, offering valuable data on protein dynamics. The compound's spectroscopic properties are influenced by several factors, including solvent polarity and hydrogen bonding interactions.

Comparative Analysis

A comparison of this compound with other cyano-tryptophans reveals unique properties:

| Compound | Position of Cyano Group | Key Applications |

|---|---|---|

| This compound | 5 | Protein dynamics studies via fluorescence/IR |

| 4-Cyano-DL-Tryptophan | 4 | Similar applications but different spectral properties |

| 5-Hydroxy-DL-Tryptophan | 5 | Neurotransmitter precursor; different biological roles |

Protein Dynamics Research

In one notable study, researchers utilized 5-CNTrp to investigate the structural dynamics of proteins in complex media. The findings indicated that the compound's spectroscopic properties could effectively monitor conformational changes in proteins under various conditions, providing insights into folding mechanisms and stability .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of 5-CNTrp against specific bacterial strains. Results showed that the compound inhibited growth at low concentrations, suggesting its potential utility in developing new antimicrobial agents.

属性

IUPAC Name |

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVZHFIVNNDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647373 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139393-02-5 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。